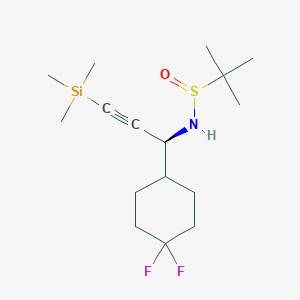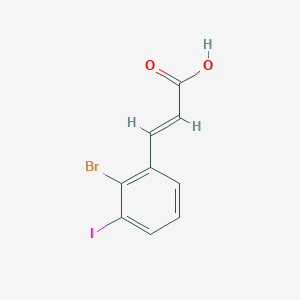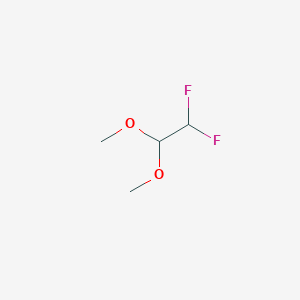
1,1-Difluoro-2,2-dimethoxyethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Difluoro-2,2-dimethoxyethane can be synthesized through several methods. One common approach involves the reaction of 1,1-difluoroethane with methanol in the presence of a strong acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation and crystallization to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Difluoro-2,2-dimethoxyethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoroacetic acid and other oxidation products.
Reduction: Reduction reactions can yield difluoroethanol and other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include difluoroacetic acid, difluoroethanol, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,1-Difluoro-2,2-dimethoxyethane has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions involving fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,1-difluoro-2,2-dimethoxyethane involves its interactions with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as its role as a solvent or reagent in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Difluoroethane: A simpler analog with similar fluorine content but lacking the methoxy groups.
1,1,1-Trifluoro-2,2-dimethoxyethane: A related compound with an additional fluorine atom.
1,2-Dimethoxyethane: A non-fluorinated analog with similar ether functionality.
Uniqueness
1,1-Difluoro-2,2-dimethoxyethane is unique due to its combination of fluorine and methoxy groups, which confer distinct chemical properties such as increased reactivity and stability. This makes it valuable in applications where these properties are advantageous, such as in the synthesis of fluorinated pharmaceuticals and materials .
Eigenschaften
Molekularformel |
C4H8F2O2 |
|---|---|
Molekulargewicht |
126.10 g/mol |
IUPAC-Name |
1,1-difluoro-2,2-dimethoxyethane |
InChI |
InChI=1S/C4H8F2O2/c1-7-4(8-2)3(5)6/h3-4H,1-2H3 |
InChI-Schlüssel |
BNGANSSGBJAGIW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


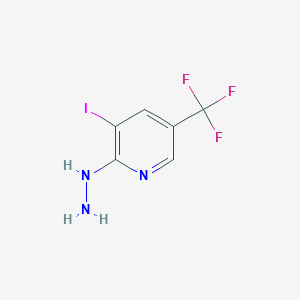
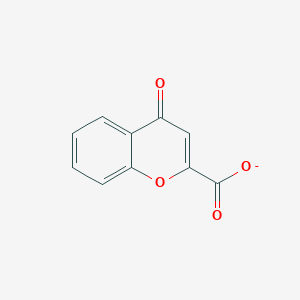
![Tert-butyl 2-[4-(tert-butyldimethylsilyloxy)pyrazol-1-yl]acetate](/img/structure/B12966380.png)
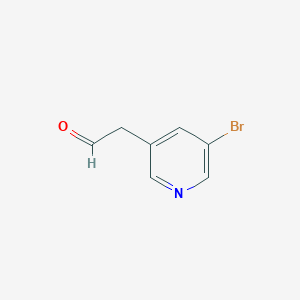
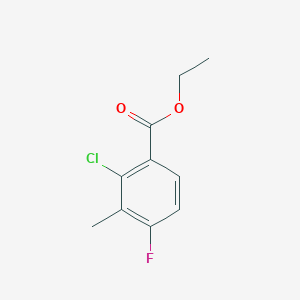
![2-(Furan-2-yl)-1H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B12966386.png)
![tert-Butyl 8-hydroxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B12966387.png)
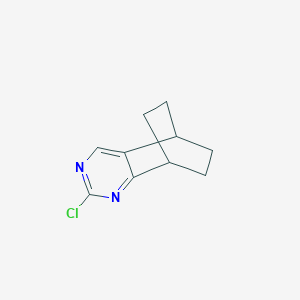
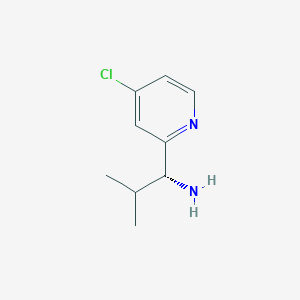
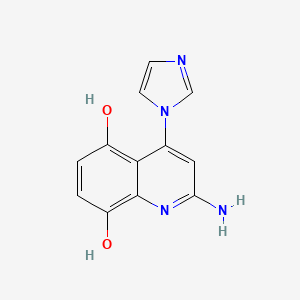
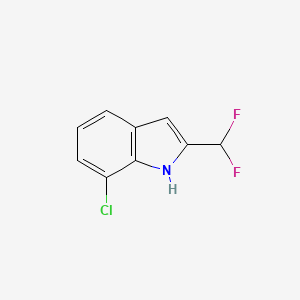
![tert-Butyl (3aR,7R,7aR)-7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B12966403.png)
